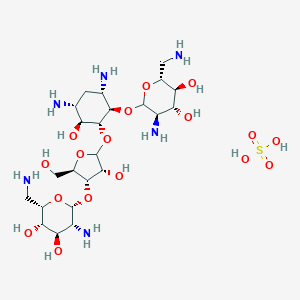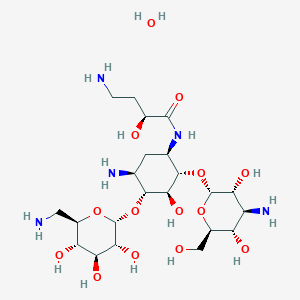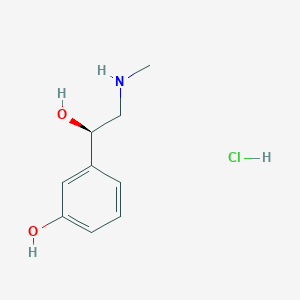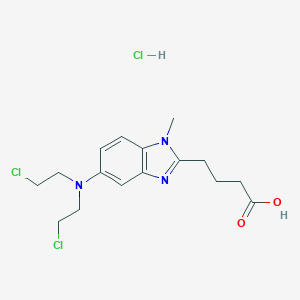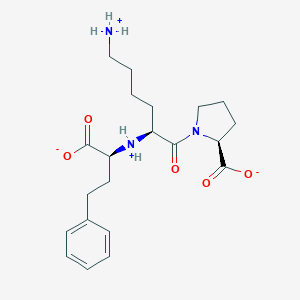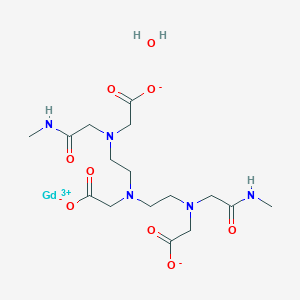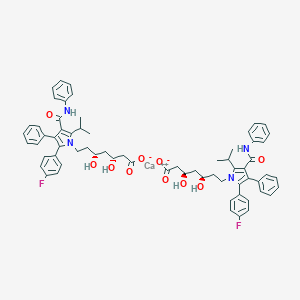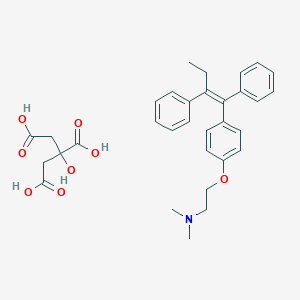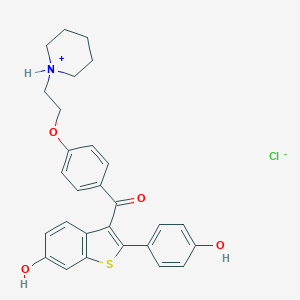
Raloxifene hydrochloride
概要
説明
ラロキシフェン塩酸塩は、選択的エストロゲン受容体モジュレーター(SERM)であり、閉経後女性の骨粗鬆症の予防と治療、および閉経後女性の乳がんリスクの高い女性の浸潤性乳がんのリスク軽減を目的として主に使用されます . ラロキシフェン塩酸塩は、骨と脂質代謝においてエストロゲン様作用を示しますが、乳房と子宮の組織においては抗エストロゲンとして作用します .
2. 製法
合成経路と反応条件: ラロキシフェン塩酸塩の合成は、通常、4-[2-(1-ピペリジニル)エトキシ]ベンゾイルクロリド塩酸塩のフリーデル・クラフツアシル化、続いて6-メチルスルホニルオキシ-2-[4-メチルスルホニルオキシ)フェニル]ベンゾチオフェンのメチルスルホニル基の脱保護によって行われます . 反応条件には、アシル化と脱保護の各段階を促進するために、適切な溶媒と触媒を使用することが含まれます。
工業生産方法: ラロキシフェン塩酸塩の工業生産では、高収率と高純度を確保するために合成経路の最適化が行われます。 これには、大型反応器の使用、精密な温度制御、結晶化やろ過などの精製技術を用いて最終生成物を得ることが含まれます .
3. 化学反応の分析
反応の種類: ラロキシフェン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、異なる代謝物を形成する可能性があります。
還元: 還元反応は、その官能基を修飾し、薬理作用を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまな薬理作用を持つ可能性のある代謝物や誘導体が含まれます .
4. 科学研究への応用
ラロキシフェン塩酸塩は、広範囲の科学研究において応用されています。
作用機序
ラロキシフェン塩酸塩は、エストロゲン受容体に結合し、組織特異的な効果を発揮することで、選択的エストロゲン受容体モジュレーターとして作用します . ラロキシフェン塩酸塩は、骨においてエストロゲンアゴニストとして作用し、骨密度を高め、骨折のリスクを軽減します。 乳房と子宮の組織では、エストロゲンアンタゴニストとして作用し、エストロゲン依存性がんのリスクを軽減します . 分子標的はエストロゲン受容体であり、関連する経路は骨代謝とがん予防に関係しています .
類似化合物:
タモキシフェン: 乳がんの治療に使用される別の選択的エストロゲン受容体モジュレーター。
アレンドロネート: 骨粗鬆症の治療に使用されるビスホスホネート。
フォサマックス: アレンドロネートのブランド名で、骨粗鬆症にも使用されます.
比較:
ラロキシフェン塩酸塩とタモキシフェンの比較: ラロキシフェン塩酸塩とタモキシフェンはどちらもSERMですが、ラロキシフェン塩酸塩は子宮がんのリスクに関してより安全なプロファイルを持っています.
ラロキシフェン塩酸塩とアレンドロネート/フォサマックスの比較: アレンドロネートとフォサマックスは、骨吸収を直接阻害するビスホスホネートであるのに対し、ラロキシフェン塩酸塩はエストロゲン受容体を調節することで同様の効果を実現します.
ラロキシフェン塩酸塩は、エストロゲンアゴニストとアンタゴニストの両方の二重作用により、骨粗鬆症の治療とがん予防の両方において汎用性の高い化合物となっています .
生化学分析
Biochemical Properties
Raloxifene hydrochloride mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol . It interacts with estrogen receptors, acting as an antagonist in some tissues (breast and uterine tissues) and as an agonist in others (bone, lipid metabolism) .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. It preserves bone mineral density and decreases the risk of breast cancer in postmenopausal women . It does not cause endometrial proliferation, unlike estrogen and tamoxifen . It was associated with an increased risk of venous thromboembolism during clinical trials of postmenopausal women .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with estrogen receptors. As a selective estrogen receptor modulator (SERM), it binds to these receptors and modulates their activity. This results in tissue-specific effects, with raloxifene acting as an antagonist in breast and uterine tissues and as an agonist in bone and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that raloxifene can control the release of certain substances over a 24-hour period
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, a study on rabbits showed that raloxifene, when combined with aspirin and estrogen, exhibited positive lipid, MCP-1, and atherosclerotic responses with minimal stimulation of breast and uterine tissues as well as platelet aggregation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with estrogen receptors, which play a crucial role in various metabolic processes, including lipid metabolism
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Hydrochloride typically involves Friedel-Crafts acylation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, followed by de-protection of the methane sulfonyl group of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the acylation and de-protection steps.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and purification techniques such as crystallization and filtration to obtain the final product .
化学反応の分析
Types of Reactions: Raloxifene Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological activities .
科学的研究の応用
Raloxifene Hydrochloride has a wide range of scientific research applications:
類似化合物との比較
Tamoxifen: Another selective estrogen receptor modulator used for breast cancer treatment.
Alendronate: A bisphosphonate used for osteoporosis treatment.
Fosamax: A brand name for alendronate, also used for osteoporosis.
Comparison:
Raloxifene Hydrochloride vs. Tamoxifen: Both are SERMs, but this compound has a better safety profile regarding uterine cancer risk.
This compound vs. Alendronate/Fosamax: While Alendronate and Fosamax are bisphosphonates that directly inhibit bone resorption, this compound modulates estrogen receptors to achieve similar effects.
This compound stands out due to its dual action as an estrogen agonist and antagonist, making it a versatile compound for both osteoporosis treatment and cancer prevention .
特性
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVVCILCIUCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84449-90-1 (Parent) | |
| Record name | Raloxifene hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034181 | |
| Record name | Raloxifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82640-04-8 | |
| Record name | Raloxifene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82640-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raloxifene hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RALOXIFENE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | RALOXIFENE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Raloxifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RALOXIFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F86W47BR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



